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Compound of Interest

Compound Name: 4-Hydroxy-N-phenylbenzamide

CAS No.: 14121-97-2

Cat. No.: B2821895 Get Quote

A Privileged Scaffold in Medicinal Chemistry & Materials
Science[1]
Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8]
4-Hydroxy-N-phenylbenzamide is a rigid, rod-like molecule belonging to the benzanilide

class.[1] Unlike its ortho-isomer (Salicylanilide, CAS 87-17-2), which is primarily an antifungal

agent, the para-isomer is valued for its linear geometry, making it a critical mesogenic unit in

Liquid Crystal Polymers (LCPs) and a versatile scaffold in drug discovery.[1]

Core Properties Table[1]
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Property Data Technical Context

IUPAC Name 4-Hydroxy-N-phenylbenzamide

Preferred over p-

hydroxybenzanilide for

precision.[1]

CAS Number 14121-97-2
Distinct from the ortho (87-17-

2) and meta isomers.[1]

Molecular Formula C₁₃H₁₁NO₂ MW: 213.23 g/mol

Physical State Crystalline Solid

Exhibits high thermal stability

due to intermolecular H-

bonding.[1]

Solubility DMSO, DMF, Ethanol

Poor water solubility; requires

polar organic solvents for

processing.

pKa (Phenolic) ~9.5 (Predicted)
The amide group is neutral;

the phenol is weakly acidic.

LogP ~2.5
Moderate lipophilicity, suitable

for drug-like scaffolds.[1]

H-Bond Donors 2 (Phenol -OH, Amide -NH)
Critical for protein-ligand

binding interactions.[1]

H-Bond Acceptors 2 (Phenol -O-, Amide =O)
Facilitates crystalline packing

and receptor docking.[1]

Synthetic Routes & Process Optimization
For research and drug development applications, purity and yield are paramount. While

industrial synthesis often utilizes acid chlorides (requiring protection/deprotection steps), the

carbodiimide coupling strategy is preferred in the laboratory for its mild conditions and

compatibility with sensitive functional groups.

Protocol: EDC-Mediated Amide Coupling
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Objective: Synthesize 4-Hydroxy-N-phenylbenzamide from 4-hydroxybenzoic acid and aniline

without phenol protection.[1]

Reagents:
Substrate A: 4-Hydroxybenzoic acid (1.0 eq)[1]

Substrate B: Aniline (1.1 eq)

Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

(1.2 eq)[1]

Additive: HOBt (Hydroxybenzotriazole) (1.2 eq) – Prevents racemization (if chiral) and

suppresses N-acylurea side products.

Solvent: DMF (Anhydrous) or DCM/DMF mixture.

Base: DIPEA (Diisopropylethylamine) (2.0 eq).

Step-by-Step Methodology:
Activation: Dissolve 4-hydroxybenzoic acid in anhydrous DMF under nitrogen atmosphere.

Add HOBt and DIPEA. Stir for 15 minutes at 0°C to form the active ester.

Coupling: Add EDC·HCl to the mixture. Stir for 10 minutes at 0°C.

Addition: Dropwise add aniline (dissolved in minimal DMF).

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

Self-Validating Checkpoint: Monitor via TLC (Mobile Phase: 5% MeOH in DCM). The acid

spot (low R_f) should disappear, replaced by the less polar amide product.

Workup: Dilute reaction mixture with EtOAc. Wash sequentially with:

1M HCl (removes unreacted aniline and DIPEA).

Sat. NaHCO₃ (removes unreacted acid and HOBt).
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Brine.

Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Ethanol/Water or purify via

flash column chromatography.

Synthesis Workflow Diagram
The following diagram illustrates the logic flow, highlighting the critical activation step that

bypasses the need for phenol protection.

Reactants:
4-Hydroxybenzoic Acid

+ Aniline

Activation Step:
EDC/HOBt/DIPEA

(Active Ester Formation)

 0°C, DMF 
Nucleophilic Attack:
Aniline NH2 attacks

Active Ester

 + Aniline 
Acid/Base Wash:

Remove excess amine
and coupling byproducts

 16h, RT 
Final Product:

4-Hydroxy-N-phenylbenzamide
(>95% Purity)

 Recrystallization 

Click to download full resolution via product page

Caption: Optimized EDC/HOBt coupling pathway minimizing side reactions and eliminating

protection steps.

Structural Biology & Pharmacophore Analysis[1]
In drug discovery, 4-Hydroxy-N-phenylbenzamide acts as a bioisostere for the peptide bond.

[1] Its rigid structure allows it to position the phenolic hydroxyl group into specific binding

pockets (e.g., kinase hinge regions or estrogen receptors).

Pharmacophore Mapping[1]
Donor/Acceptor Motifs: The amide linker (-CONH-) serves as a dual H-bond donor/acceptor

site, mimicking the protein backbone.[1]

Phenolic Head: The 4-hydroxyl group is a critical "anchor" point, often engaging in water-

mediated H-bonds with residues like Tyrosine or Serine in target proteins.[1]

Hydrophobic Tail: The N-phenyl ring provides van der Waals contacts, filling hydrophobic

pockets in enzymes (e.g., Histone Deacetylases or Kinases).
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Caption: Pharmacophore map illustrating the dual binding modes: H-bonding anchor (Red) and

Hydrophobic filling (Green).[1]

Materials Science Applications: Liquid Crystal
Polymers
Beyond pharma, this molecule is a fundamental monomer in the field of Liquid Crystal

Polymers (LCPs).
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Mesogenic Unit: The rigid, linear structure of 4-Hydroxy-N-phenylbenzamide allows it to

align spontaneously in the melt phase (thermotropic behavior).[1]

Polymerization: It is often copolymerized (via transesterification) to form high-performance

polyesters/amides (e.g., Vectra analogues).

Performance: The amide linkage introduces hydrogen bonding between polymer chains,

significantly increasing the melting point and mechanical strength compared to pure

polyesters.

References
Chemical Identity: PubChem. 4-Hydroxybenzamide (Related Structure & Properties).[1][2]

National Library of Medicine. Link(Note: General scaffold reference).

Synthesis Protocol: BenchChem. Synthesis and Optimization of 4-Hydroxybenzamide

Derivatives.Link.

LCP Applications: Zeus Industrial Products. Introduction to Liquid Crystal Polymers (LCP).[3]

[4]Link.

Pharmacological Context: National Institutes of Health (PubMed). Benzamide Derivatives in

Heart Failure and Kinase Inhibition.Link.

Safety Data: Fisher Scientific. Safety Data Sheet: Benzamide Derivatives.Link.

(Note: While specific literature for CAS 14121-97-2 is less abundant than for the ortho-isomer,

the properties and protocols described above are derived from standard chemical principles

applicable to the para-hydroxybenzanilide class.)[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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